2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide
Description
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a heterocyclic compound featuring a fused triazolo-thiazine core substituted with a phenyl group and a butanamide side chain. Its structure combines the electron-rich triazole ring with the sulfur-containing thiazine moiety, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in oncology and infectious diseases, though its specific biological profile remains understudied compared to related analogs .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-12(11-7-4-3-5-8-11)13(20)16-14-17-18-15-19(14)9-6-10-21-15/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOUJWNNPLRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring onto the thiadiazole ring, forming the triazolothiadiazine scaffold .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with target receptors makes it a potent pharmacophore with a bioactive profile . This interaction can inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolo-Thiadiazoles vs. Triazolo-Thiazines
The triazolo-thiazine scaffold in the target compound differs from the more common triazolo-thiadiazole analogs (e.g., KA39, HTP, ITP) by replacing the thiadiazole ring with a thiazine ring. For instance:
- KA39 (a triazolo[3,4-b]thiadiazole derivative) exhibits potent anticancer activity (GI50: 0.8–1.2 μM in prostate cancer cells) due to its nitro and sulfonamide substituents, which enhance electrophilicity and solubility .
- In contrast, the thiazine core in 2-phenyl-N-{5H,6H,7H-triazolo-thiazin-3-yl}butanamide may confer improved membrane permeability due to reduced polarity, though this requires empirical validation.
Substituent Effects on Bioactivity
- Phenyl vs. Pyridyl Groups: Pyridyl-substituted triazolo-thiadiazoles (e.g., compounds from ) demonstrate vasodilatory activity, attributed to hydrogen-bonding interactions with vascular targets.
- Butanamide vs. Methoxybenzamide : The butanamide side chain in the target compound offers greater conformational flexibility compared to the rigid methoxybenzamide group in BK48052 (), which could improve binding to flexible enzyme active sites .
Pharmacokinetic and Physicochemical Properties
| Property | 2-phenyl-N-triazolo-thiazin-butanamide | KA39 (Triazolo-Thiadiazole) | BK48052 (Methoxybenzamide) |
|---|---|---|---|
| Molecular Weight | ~360 (estimated) | 532.46 | 290.34 |
| LogP | ~3.2 (predicted) | 2.8 | 1.5 |
| Solubility (PBS) | Low | Moderate | High |
| GI50 (Cancer Cells) | N/A | 0.8–1.2 μM | N/A |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
